molecular formula C8H6ClIO3 B1644837 5-Chloro-4-iodo-2-methoxybenzoic acid CAS No. 473264-13-0

5-Chloro-4-iodo-2-methoxybenzoic acid

Cat. No. B1644837
M. Wt: 312.49 g/mol
InChI Key: LLLOGZBHLFGNSY-UHFFFAOYSA-N
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Patent
US07064120B2

Procedure details

A stirred solution of 4-amino-5-chloro-2-methoxy benzoic acid (12.25 g , 60.8 mmol) in water (136 mL) and concentrated sulfuric acid (34 mL) was cooled to 0° C. in a flask fitted with an overhead stirrer. A solution of sodium nitrite (4.62 g , 66.9 mmol) in water (26 mL) was added dropwise while keeping the internal temperature around 0° C. Potassium iodide (11.11 g, 66.9 mmol) and iodine (4.24g, 33.5 mmol) were dissolved in water (130 mL) and added dropwise to the stirred reaction mixture. After 2 hours the reaction was extracted with ethyl acetate. The organic extracts were then washed with 10% sodium thiosulfate and brine, then dried over magnesium sulfate, filtered and evaporated to dryness to yield 11.32 g of the title compound, m.p. 150–151° C. This material was used without further purification.
Quantity
12.25 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
11.11 g
Type
reactant
Reaction Step Three
Quantity
4.24 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.N([O-])=O.[Na+].[I-:18].[K+].II>O.S(=O)(=O)(O)O>[I:18][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.25 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC
Name
Quantity
136 mL
Type
solvent
Smiles
O
Name
Quantity
34 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4.62 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
26 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
11.11 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
4.24 g
Type
reactant
Smiles
II
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
the internal temperature around 0° C
ADDITION
Type
ADDITION
Details
added dropwise to the stirred reaction mixture
EXTRACTION
Type
EXTRACTION
Details
After 2 hours the reaction was extracted with ethyl acetate
Duration
2 h
WASH
Type
WASH
Details
The organic extracts were then washed with 10% sodium thiosulfate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C(=O)O)C=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.32 g
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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